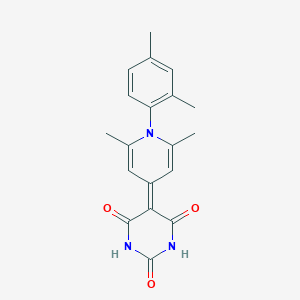
5-(1-(2,4-dimethylphenyl)-2,6-dimethylpyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of molecules known for their versatile chemical properties and reactivity, often used in organic synthesis and medicinal chemistry. While the specific compound "5-(1-(2,4-dimethylphenyl)-2,6-dimethylpyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione" does not have direct references in the searched literature, insights can be drawn from studies on similar compounds.
Synthesis Analysis
Synthesis of compounds structurally related to "5-(1-(2,4-dimethylphenyl)-2,6-dimethylpyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione" often involves multicomponent reactions, demonstrating high efficiency and atom economy. For example, Ryzhkova et al. (2023) elaborated on a simple and efficient tandem Knoevenagel–Michael protocol for synthesizing a compound with pyrimidine-2,4,6-trione as a core structure (Ryzhkova et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds in this family has been characterized using spectroscopic methods such as NMR, IR, and mass spectrometry, confirming the expected framework and functional groups. For instance, Barakat et al. (2015) confirmed the 3D structure of a related compound through X-ray structure determination and DFT calculations (Barakat et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, demonstrating properties such as free rotation around bonds linking heterocyclic moieties and forming supramolecular structures through hydrogen bonding. A study by Rezende et al. (2005) detailed the supramolecular structures of five related compounds, highlighting their ability to form hydrogen-bonded chains (Rezende et al., 2005).
Scientific Research Applications
Chemical Synthesis and Characterization
- The compound 5-[(1,3-dimethyl-2,4,6-trioxo-tetrahydropyrimidin-5(6H)-ylidene)-(methylthio)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate has been synthesized and further processed through protonation, oxidation, and elimination steps, leading to the generation of zwitterionic derivatives. The crystal structures of intermediate compounds have been examined in detail (Al-Sheikh et al., 2009).
- A study has discussed the structural characteristics of 5-(1-hydroxyethylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and its amino derivatives. The molecules in some derivatives are linked into chains or frameworks through specific hydrogen bonds, showcasing a varied range of molecular interactions (da Silva et al., 2005).
Interactions and Binding Studies
- An efficient synthesis method for 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones has been developed. These compounds exhibit free rotation around a bond linking two heterocyclic moieties and show binding properties with the milk protein β-lactoglobulin, indicating potential biochemical interactions (Sepay et al., 2016).
Molecular Modeling and Drug Development Potential
- A comprehensive chemical shift assignment and molecular modeling study of two chromene derivatives revealed their potential as DNA intercalators, suggesting their applicability in developing new anticancer drugs. This study emphasizes the importance of understanding molecular structures in drug design (Rubim de Santana et al., 2020).
properties
IUPAC Name |
5-[1-(2,4-dimethylphenyl)-2,6-dimethylpyridin-4-ylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-10-5-6-15(11(2)7-10)22-12(3)8-14(9-13(22)4)16-17(23)20-19(25)21-18(16)24/h5-9H,1-4H3,(H2,20,21,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPJPDJZYQAARX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=C3C(=O)NC(=O)NC3=O)C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(2,4-dimethylphenyl)-2,6-dimethylpyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

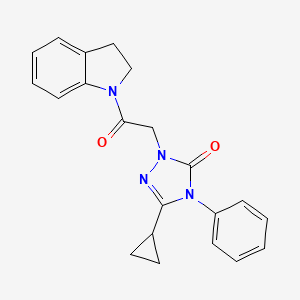
![9,9-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine;hydrochloride](/img/structure/B2492689.png)
![5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2492690.png)
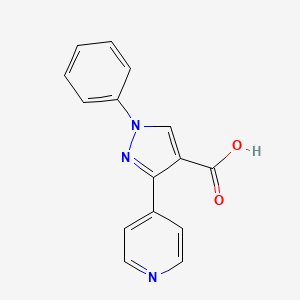
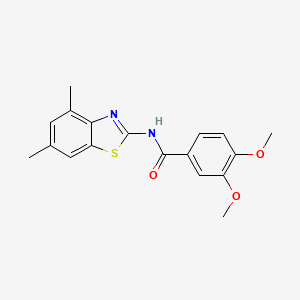
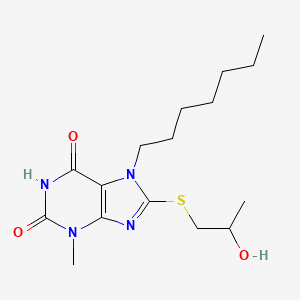
![(4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2492699.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((2-methoxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2492700.png)
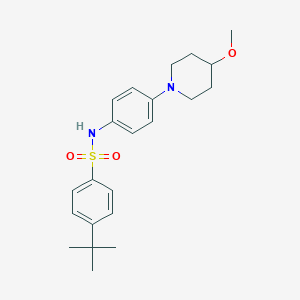
![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2492703.png)

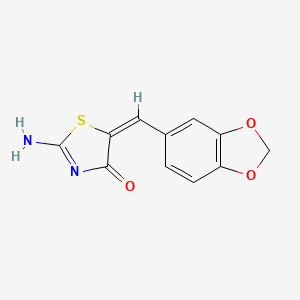
![2,2,7,7-tetramethyl-N-(thiophen-2-ylmethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2492707.png)
![1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492710.png)